2,3-Dimethyl-2H-indazol-6-amine hydrochloride
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Overview
Description
2,3-Dimethyl-2H-indazol-6-amine hydrochloride is an organic compound with the molecular formula C9H12ClN3. It is a pharmaceutical intermediate, often used in the synthesis of various drugs, including Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors .
Biochemical Analysis
Biochemical Properties
It is known that it is involved in the synthesis of pazopanib hydrochloride , which interacts with various enzymes and proteins, particularly those involved in angiogenesis .
Cellular Effects
As a precursor to pazopanib hydrochloride, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a precursor to pazopanib hydrochloride, it may indirectly exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a solid at room temperature and is slightly soluble in DMSO and methanol .
Metabolic Pathways
As a precursor to pazopanib hydrochloride, it may indirectly be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride typically involves multiple steps:
Nitration and Reduction: The starting material, 2,3-dimethyl-6-nitro-2H-indazole, is synthesized by nitration of 2,3-dimethylindazole. .
Hydrochloride Formation: The final step involves the reaction of 2,3-dimethyl-6-amino-2H-indazole with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor technology to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2H-indazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indazole derivatives
Scientific Research Applications
2,3-Dimethyl-2H-indazol-6-amine hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of drugs like Pazopanib hydrochloride, which is used in cancer treatment.
Industry: In the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of Pazopanib hydrochloride, it contributes to the inhibition of vascular endothelial growth factor receptors and platelet-derived growth factor receptors, thereby inhibiting angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-6-nitro-2H-indazole
- 2,3-Dimethyl-6-amino-2H-indazole
- N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine
Uniqueness
2,3-Dimethyl-2H-indazol-6-amine hydrochloride is unique due to its specific role as an intermediate in the synthesis of Pazopanib hydrochloride. Its structural features, such as the dimethyl and amino groups, make it a valuable precursor in pharmaceutical synthesis .
Properties
IUPAC Name |
2,3-dimethylindazol-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTQJZDNKWQSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676913 |
Source
|
Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635702-60-2 |
Source
|
Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-6-amino-2H-indazole hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9HSN6STR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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